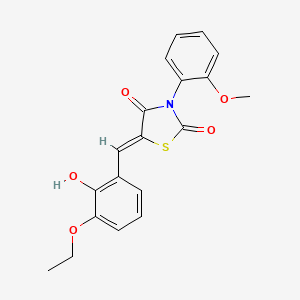

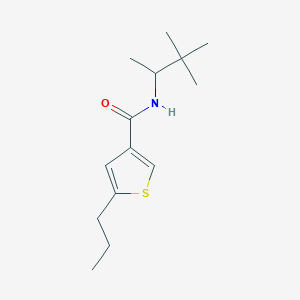

5-(3-ethoxy-2-hydroxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidine-dione derivatives involves key steps such as Knoevenagel condensation, alkylation, and sometimes, the incorporation of specific substituents to enhance biological activity. One approach includes the direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with various acyl chlorides to introduce substituents like methoxy and ethoxy groups into the molecule, as highlighted by the synthesis of similar compounds (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazolidine-dione derivatives is characterized by the presence of a thiazolidine ring, which significantly influences their chemical behavior and biological activity. Advanced techniques such as X-ray diffraction, NMR, and mass spectrometry are employed to confirm the structure of these compounds, ensuring the correct placement of substituents that confer specific properties and activities to the molecule (Holota et al., 2022).

Chemical Reactions and Properties

Thiazolidine-dione derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, to yield compounds with potential biological activities. The presence of substituents like ethoxy and methoxy groups further expands their chemical reactivity, enabling the synthesis of a wide array of derivatives with varied biological properties (Sohda et al., 1982; El-Adl et al., 2020).

Physical Properties Analysis

The physical properties of thiazolidine-dione derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are often determined through crystalline structure analysis and solubility tests in various solvents, providing insights into the compound's stability, formulation potential, and application in medicinal chemistry (Yin et al., 2008).

Chemical Properties Analysis

The chemical properties of 5-(3-ethoxy-2-hydroxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione and related compounds, such as reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are influenced by their molecular structure. The presence of the thiazolidine-dione core and substituents like ethoxy and methoxy groups play a significant role in determining their activity in biological systems, offering a platform for the development of new compounds with enhanced efficacy (Gupta et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- A series of thiazolidine-2,4-dione derivatives, including those with modifications at the 5-position, have been synthesized and tested for their antimicrobial activities. These compounds display significant inhibitory activities against various pathogenic strains of Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans. Some derivatives have shown superior activities compared to reference drugs against specific bacterial strains, highlighting their potential as antimicrobial agents (Stana et al., 2014).

Antidiabetic and Hypolipidemic Activities

- Research into thiazolidine-2,4-dione derivatives has identified compounds with significant hypoglycemic and hypolipidemic activities in animal models. These findings suggest a potential for the development of new therapeutic agents for the treatment of diabetes and related metabolic disorders (Sohda et al., 1982).

Antifungal and Antibacterial Properties

- New thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The findings indicate that these compounds generally exhibit activity against Gram-positive bacterial strains, with some showing activity levels comparable to or higher than those of commonly used reference drugs (Trotsko et al., 2018).

Aldose Reductase Inhibitory Activity

- A study on 5-(arylidene)thiazolidine-2,4-diones for their in vitro aldose reductase inhibitory activities identified potent inhibitors. These compounds, particularly 5-(2-hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione, demonstrate potential for managing diabetic complications and other nondiabetic diseases through their uncompetitive inhibition mechanism (Sever et al., 2021).

ERK1/2 Inhibitor Development

- Analogues of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione have been synthesized and tested for their potential as substrate-specific ERK1/2 inhibitors. These studies provide insights into the development of new lead compounds for cancer therapy and other diseases involving the ERK1/2 pathway (Li et al., 2009).

Propiedades

IUPAC Name |

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-3-25-15-10-6-7-12(17(15)21)11-16-18(22)20(19(23)26-16)13-8-4-5-9-14(13)24-2/h4-11,21H,3H2,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUIXRAUDFSRPY-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)

![3-ethyl-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578323.png)

![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)

![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)